1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound with significant implications in medicinal chemistry and organic synthesis. This compound features a bromomethyl group and an amino group, which contribute to its reactivity and potential biological activity. The molecular formula is , and it has a molecular weight of 242.11 g/mol. It is classified under the category of halogenated ketones, which are often utilized as intermediates in the synthesis of more complex organic molecules.
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves several steps:
The molecular structure of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can be represented by its canonical SMILES notation: CCC(=O)C1=C(C(=CC=C1)N)CBr
. The structure includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 242.11 g/mol |
IUPAC Name | 1-[3-amino-2-(bromomethyl)phenyl]propan-1-one |
InChI | InChI=1S/C10H12BrNO/c1-2-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6,12H2,1H3 |
InChI Key | ALRCTZSUNUCGBZ-UHFFFAOYSA-N |
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can participate in several chemical reactions:
The choice of reagents and reaction conditions is crucial for achieving high yields:
The mechanism of action for 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with biomolecules due to its functional groups:
The compound exhibits typical characteristics of halogenated ketones:
Key chemical properties include:
The applications of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one are diverse:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: